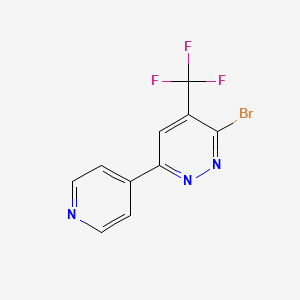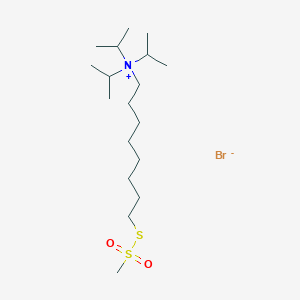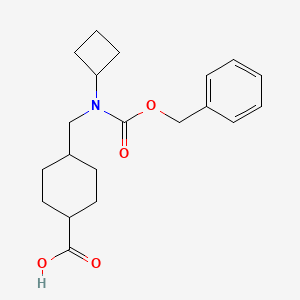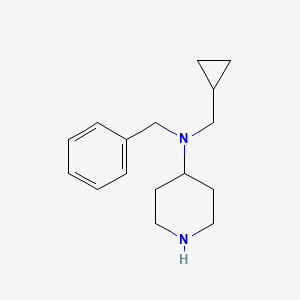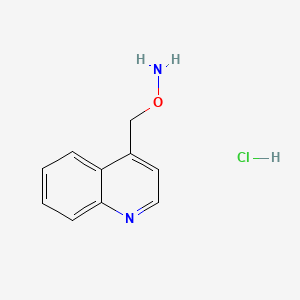
O-(4-Quinolylmethyl)hydroxylamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD34178926 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, which make it useful in various biomedical applications, including cancer treatment.
准备方法
The preparation of MFCD34178926 involves several synthetic routes and reaction conditions. One common method includes the use of dimethylglyoxime as a starting material, which undergoes a series of reactions involving halogenation, nucleophilic substitution, and cyclization to form the final product. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
MFCD34178926 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Cyclization: This reaction involves the formation of a ring structure. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MFCD34178926 can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
MFCD34178926 has a wide range of scientific research applications, including:
Chemistry: It is used as a photoluminescent probe in various chemical reactions and processes.
Biology: It is used in the study of cellular processes and as a marker for imaging techniques.
Industry: It is used in the production of photoluminescent materials and devices.
作用机制
The mechanism of action of MFCD34178926 involves its interaction with various molecular targets and pathways. One key mechanism is its ability to chelate copper ions, which leads to the generation of reactive oxygen species. These reactive oxygen species can cause DNA damage and cell cycle arrest, ultimately leading to cell death. This mechanism is particularly effective in cancer cells, which are more susceptible to oxidative stress.
相似化合物的比较
MFCD34178926 can be compared with other similar compounds, such as:
Dimethylglyoxime: This compound is a precursor in the synthesis of MFCD34178926 and shares some similar properties.
Copper chelators: These compounds also interact with copper ions and have similar mechanisms of action.
Photoluminescent probes: These compounds share the photoluminescent properties of MFCD34178926 and are used in similar applications.
What sets MFCD34178926 apart is its unique combination of photoluminescent properties and its ability to chelate copper ions, making it particularly useful in biomedical applications.
属性
分子式 |
C10H11ClN2O |
|---|---|
分子量 |
210.66 g/mol |
IUPAC 名称 |
O-(quinolin-4-ylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-13-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7,11H2;1H |
InChI 键 |
SOFISXCQHBVDKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CON.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



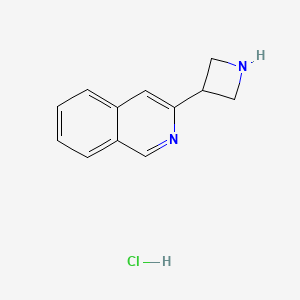
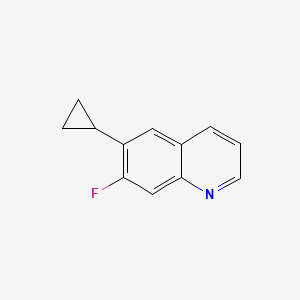


![8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15338824.png)
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15338831.png)
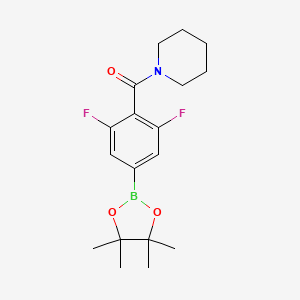
![but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B15338852.png)
